6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6-5-11-7(4-10-6)2-3-8(11)9/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
CNAFKWCKNBWOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC=C2Br)CN1 |
Origin of Product |
United States |
Preparation Methods
Solvent Systems
Temperature and Time
-
Bromination proceeds efficiently at reflux temperatures (76–80°C) in CCl₄.
-
Hydrogenation requires room temperature to prevent over-reduction or decomposition.
Analytical Characterization
Post-synthesis, the compound is characterized via:
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The bromine atom at position 6 acts as a good leaving group , enabling substitution reactions:
-
Nucleophilic aromatic substitution : The fused bicyclic system directs incoming nucleophiles to positions adjacent to the bromine.
-
Cross-coupling : Potential for transition-metal-catalyzed reactions (e.g., Suzuki, Heck) given the bromine’s reactivity.
Table: Reaction Conditions
| Reaction Type | Reagents | Solvent | Catalyst |
|---|---|---|---|
| Electrophilic substitution | Nucleophiles (e.g., amines) | Dichloromethane/Acetonitrile | None |
| Cyclization | Hydrazine hydrate | Ethanol | K₂CO₃, DBU |
Cyclization and Ring Formation
The compound’s synthesis often involves aza-Michael cyclization or hydrazine-mediated cyclization :
-
Aza-Michael Cyclization : Pyrrole precursors react with 1,3-CCC-biselectrophiles (e.g., α,β-unsaturated carbonyls) to form fused rings .
-
Hydrazine Cyclization : Reaction with hydrazine hydrate leads to heterocyclization, forming the tetrahydropyrrolopyrazine core .
Mechanistic Insight :
The mechanism involves nucleophilic attack by amino groups or sp² carbons on electrophilic carbonyls, followed by dehydration to form six-membered rings .
Reactivity Profile
| Property | Details |
|---|---|
| Stability | Stable under standard lab conditions; sensitive to strong oxidizing agents |
| Solubility | Depends on substitution patterns; often soluble in polar aprotic solvents |
| Biological Targeting | Multiple nitrogen atoms enable hydrogen bonding and metal coordination in enzymes/receptors |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with this core structure can inhibit the growth of human cancer cell lines such as Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) with varying degrees of potency.
Key Findings:
- Cytotoxicity: In vitro tests revealed that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents like etoposide. For example, one derivative showed an IC50 of 12.5 µM against Panc-1 cells, indicating superior efficacy compared to etoposide .
- Mechanism of Action: The mechanism behind the anticancer properties is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported that derivatives of 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit moderate to good activity against a range of bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Some derivatives demonstrated MIC values ranging from 4 to 20 µmol L–1 against various bacteria, outperforming standard antibiotics like cefotaxime .
- Structure Activity Relationship: The presence of electron-withdrawing groups in the molecular structure enhances antimicrobial efficacy .
Synthetic Methodologies
The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step reactions starting from simpler precursors. The methodologies often include cyclization reactions facilitated by hydrazine or other nitrogen sources.
Synthesis Overview:
- Starting Materials: Commonly used starting materials include substituted pyrroles and pyrazines.
- Cyclization Conditions: The cyclization is usually performed under mild conditions to yield the desired tetrahydropyrrolo structure efficiently .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tetrahydropyrrolo derivatives. Variations in substituents on the aromatic ring significantly influence both anticancer and antimicrobial activities.
Key Observations:
- Substituent Effects: Electron-withdrawing groups tend to enhance activity against cancer cells while specific substitutions can improve antimicrobial efficacy .
- Core Structure Importance: The fused bicyclic arrangement plays a pivotal role in determining the pharmacological properties of these compounds .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various pyrrolo[1,2-a]pyrazine derivatives:
- Compounds were synthesized and tested against three human cancer cell lines.
- Results indicated that modifications at specific positions on the phenyl ring led to enhanced antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Panc-1 | 12.5 |
| Compound B | PC3 | 17.7 |
| Compound C | MDA-MB-231 | 13.1 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of synthesized derivatives:
- The compounds were tested against common bacterial strains.
| Compound | Bacterial Strain | MIC (µmol L–1) |
|---|---|---|
| Compound D | S. aureus | 6 |
| Compound E | E. coli | 12 |
| Compound F | P. aeruginosa | 10 |
Mechanism of Action
The exact mechanism of action of 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the observed biological activities. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Modifications
6-Chloro-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Molecular Formula : C₈H₁₁ClN₂
- Substituents : Chlorine at position 6, methyl at position 1.
- The methyl group’s position (1 vs. 3) alters ring conformation and steric interactions .
(R)-(-)-AS-3201 (Aldose Reductase Inhibitor)
- Structure : 2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone.
- Activity : IC₅₀ = 1.5 × 10⁻⁸ M against porcine aldose reductase; ED₅₀ = 0.18 mg/kg/day in diabetic rats.
- Key Feature : The spirosuccinimide fused ring enhances binding affinity, while the 4-bromo-2-fluorobenzyl group contributes to potency .
7-Benzyl-7-methoxycarbonyl-3,6-dioxoperhydropyrrolo[1,2-a]pyrazine
Key Observations :
- Methyl Group Position : The 3-methyl group in the target compound may optimize steric effects for target binding compared to 1-methyl derivatives .
- Fused Ring Systems : Benzoimidazole hybrids exhibit optical properties but lack significant bioactivity, illustrating how fused aromatic systems redirect applications .
Biological Activity
6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula: C7H9BrN2
- Molar Mass: 201.06 g/mol
- Density: 1.73 g/cm³ (predicted)
- Boiling Point: 304.0 °C (predicted)
- pKa: 7.99 (predicted) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazine derivatives, including 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | MCF-7 | TBD | Induces apoptosis via caspase activation |
| Other Pyrazine Derivatives | A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| Other Pyrazine Derivatives | HeLa | 0.15 ± 0.08 | Cell cycle arrest and apoptosis induction |
The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways associated with cancer cell survival and proliferation .
Neuroprotective Effects
In addition to its anticancer properties, pyrazine derivatives have shown promise in neuroprotection. Research indicates that certain derivatives can inhibit cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's.
- Cholinesterase Inhibition:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Selected Pyrazines | 0.466 ± 0.121 | 1.89 ± 0.05 |
These findings suggest that compounds like 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be developed into therapeutic agents for Alzheimer's disease by targeting cholinergic deficits .
Study on Antiviral Activity
A related pyrazine derivative (T-1106) was studied for its antiviral properties against yellow fever virus (YFV). The study demonstrated that administration of T-1106 significantly improved survival rates in infected hamsters when treatment began up to four days post-infection.
This highlights the potential for similar compounds to exhibit antiviral activity through mechanisms that warrant further investigation .
Q & A
Q. Q1. What are the recommended synthetic routes for 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrolopyrazine derivatives often involves cyclization or halogenation strategies. For brominated analogs, direct bromination of the parent heterocycle using reagents like NBS (N-bromosuccinimide) under radical conditions (e.g., AIBN-initiated) is common . Alternatively, multi-step routes may involve constructing the pyrrolopyrazine core followed by regioselective bromination. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.
- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-bromination.
- Catalysts : Lewis acids (e.g., FeCl₃) can direct bromination to the desired position .
Example Reaction Conditions Table:
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Direct bromination | NBS, AIBN, CCl₄ | 65 | 95 | |
| Multi-step synthesis | Pd-catalyzed coupling | 42 | 98 |
Q. Q2. How can researchers validate the structural identity of 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine using spectroscopic techniques?
Methodological Answer: A combination of ¹H/¹³C NMR, HRMS, and X-ray crystallography is critical:
- NMR :
- The methyl group at position 3 appears as a singlet (~δ 1.2–1.5 ppm).
- Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., H-6 at δ 7.8–8.2 ppm) .
- HRMS : Expected molecular ion [M+H]⁺ for C₈H₁₀BrN₂: 229.9974 (theoretical). Deviations >5 ppm suggest impurities .
- X-ray : Confirms spatial arrangement, as seen in structurally related imidazo[1,2-a]pyrazines .
Data Discrepancy Note:
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or residual solvents. Always compare with analogs (e.g., 6-bromo-8-methylimidazo[1,2-a]pyrazine ).
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to address low regioselectivity during bromination of the pyrrolopyrazine core?
Methodological Answer: Regioselectivity challenges stem from competing electrophilic attack at positions 6 vs. 7. Strategies include:
- Directed metalation : Use directing groups (e.g., sulfonyl) to block undesired sites .
- Computational modeling : DFT calculations predict bromine’s preference for electron-rich positions .
- Microwave-assisted synthesis : Enhances kinetic control, favoring the 6-bromo product .
Case Study:
In a related compound, 2-bromo-6-(2,2,2-trifluoroethoxy)pyrazine, microwave irradiation at 100°C improved regioselectivity from 3:1 to 9:1 (6-Br:8-Br) .
Q. Q4. What are the implications of conflicting biological activity data for 6-bromo-3-methyl derivatives in kinase inhibition assays?
Methodological Answer: Discrepancies may arise from:
- Compound stability : Bromine’s lability under assay conditions (e.g., DMSO stock oxidation) .
- Off-target effects : Screen against related kinases (e.g., JAK2 vs. FLT3) using isoform-specific inhibitors .
- Crystallographic validation : Co-crystal structures (e.g., with ATP-binding pockets) clarify binding modes .
Mitigation Strategy Table:
| Issue | Solution | Reference |
|---|---|---|
| Degradation in DMSO | Use fresh stocks; avoid >1 mM | |
| Off-target inhibition | SPR-based binding affinity assays |
Q. Q5. How can researchers resolve contradictions in reported mass spectrometry fragmentation patterns?
Methodological Answer: Variability in MS/MS spectra (e.g., loss of Br vs. methyl groups) depends on ionization techniques:
- ESI-MS : Soft ionization preserves the molecular ion; observe [M+H-Br]⁺ as a major fragment.
- EI-MS : Harsher conditions yield complex fragmentation (e.g., ring-opening ions) .
- Cross-validation : Compare with NIST library entries for pyrrolopyrazines .
Example Fragment Table (EI-MS):
| m/z | Fragment Ion | Likely Structure |
|---|---|---|
| 150 | [C₆H₈N₂]⁺ | De-brominated core |
| 121 | [C₅H₅N₂]⁺ | Ring-opened fragment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
